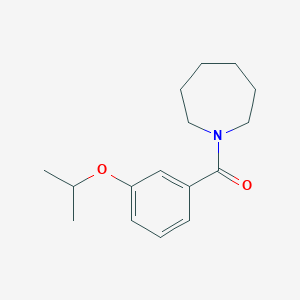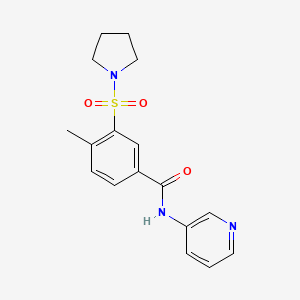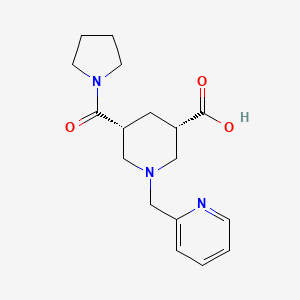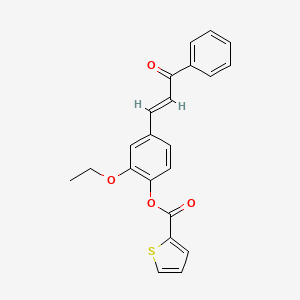
1-(3-isopropoxybenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. They are key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Synthesis Analysis
The synthesis of azepanes can be achieved through various methods. One approach involves the use of Pd/LA-catalyzed reactions, which proceed smoothly under extremely mild conditions with ample reaction scope . Another strategy involves preparing complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene .Molecular Structure Analysis
The molecular structure of azepanes is characterized by a seven-membered ring containing one nitrogen atom . The exact structure of “1-(3-isopropoxybenzoyl)azepane” would depend on the specific arrangement of the isopropoxybenzoyl group within the azepane ring.Chemical Reactions Analysis
Azepanes can undergo various chemical reactions. For instance, they can be synthesized from simple nitroarenes through a photochemical dearomative ring expansion . Additionally, Pd/LA-catalyzed reactions can be used to synthesize non-fused N-aryl azepane derivatives .Orientations Futures
Propriétés
IUPAC Name |
azepan-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)19-15-9-7-8-14(12-15)16(18)17-10-5-3-4-6-11-17/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJPDQAFZIYHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459253.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)

![1-[1-(2-butoxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5459273.png)
![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)
![7-(3-chlorophenyl)-4-{2-[ethyl(methyl)amino]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5459286.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)
![(3S*,4S*)-1-({1-[(3,4-dimethylphenyl)amino]cyclohexyl}carbonyl)piperidine-3,4-diol](/img/structure/B5459306.png)
![1-[(4-butylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5459311.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5459323.png)

amine hydrochloride](/img/structure/B5459329.png)
![4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5459337.png)

